3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that features a benzamide core substituted with three ethoxy groups and an oxoindoline moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-oxoindoline-based acetohydrazides, have been found to activate procaspase-3 , a key enzyme regulating apoptosis responses .
Mode of Action
It’s worth noting that similar compounds have shown notable cytotoxicity toward human cancer cell lines . This suggests that these compounds may interact with their targets to induce cytotoxic effects, potentially through the activation of apoptosis .
Biochemical Pathways
This pathway is crucial for normal cellular growth and death, and its dysregulation can lead to the formation of tumors .
Pharmacokinetics
Result of Action
Related compounds have been shown to induce late cellular apoptosis and accumulate cells in the s phase . This suggests that 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific characteristics of the target cells and the overall physiological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the Oxoindoline Moiety: The oxoindoline structure can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Substitution Reactions: The benzamide core is then substituted with ethoxy groups at the 3, 4, and 5 positions. This can be achieved through nucleophilic substitution reactions using ethyl halides in the presence of a base.
Coupling Reaction: Finally, the oxoindoline moiety is coupled with the substituted benzamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxoindoline moiety can be reduced to form a hydroxyindoline derivative.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyindoline derivatives.
Substitution: Formation of new substituted benzamide derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
2-oxoindoline-based acetohydrazides: Compounds with similar oxoindoline moieties but different functional groups.
Uniqueness
3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern and the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic possibilities and material applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASZTIGHVWFTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.